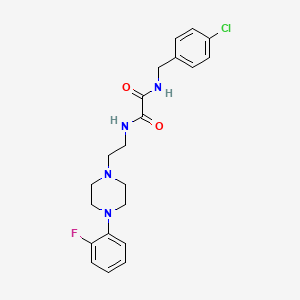

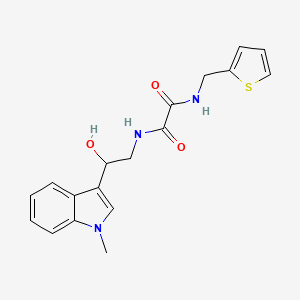

![molecular formula C19H19ClF3N3O2 B2587921 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 303091-71-6](/img/structure/B2587921.png)

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of piperazine derivatives, which are a part of the compound , has been a subject of research. Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications

Antimicrobial and Anticancer Potentials

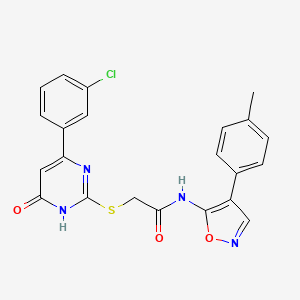

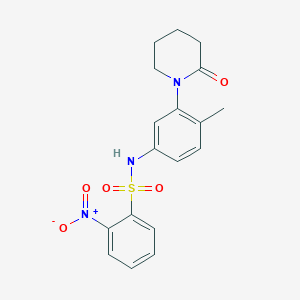

The chemical derivatives of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide have been synthesized and evaluated for various biological activities. These compounds exhibit significant in vitro antimicrobial and anticancer activities, as demonstrated by their action against specific microbial strains and cancer cell lines. A notable study synthesized a series of related acetamide derivatives and assessed their antimicrobial (using the tube dilution technique) and anticancer (using the MTT assay) activities. The results indicated that certain compounds displayed considerable antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. Additionally, one compound showed promising anticancer activity, though less potent than standard drugs like 5-fluorouracil and tomudex. Molecular docking studies further supported these findings, suggesting that these compounds could serve as leads for designing anticancer molecules (Mehta et al., 2019).

Central Nervous System (CNS) Agents

Another research avenue for derivatives of this compound involves their evaluation as potential CNS agents. A study synthesized a new series of N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides and assessed their anxiolytic and skeletal muscle relaxant activities in albino mice. Molecular docking revealed that these compounds dock into the GABAA receptor binding pocket, indicating potential bioavailability and drug-likeness suitable for future optimization. Among the compounds, one showed potent anxiolytic and skeletal muscle relaxant activity, showcasing the therapeutic potential of these derivatives in CNS disorders (Verma et al., 2017).

Antitumor Activity Against Breast Cancer Cells

A series of 1,2,4-triazine derivatives bearing a piperazine amide moiety were synthesized and tested for their antiproliferative effects on breast cancer cells. The study found that compounds with specific chlorophenyl substitutions exhibited promising antiproliferative agents compared to cisplatin, a well-known anticancer drug. This suggests the potential of these compounds in developing new therapeutic agents for breast cancer treatment (Yurttaş et al., 2014).

Potential Pesticide Applications

Research into N-derivatives of similar compounds has also explored their potential as pesticides. X-ray powder diffraction characterized various N-derivatives, highlighting their promise as organic compounds for pest control. These studies offer insights into the structural properties and potential applications of these derivatives in agriculture (Olszewska et al., 2011).

Future Directions

The future directions for research on “2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide” could include further investigation into its synthesis, properties, and potential applications. This could involve more detailed studies on its physical and chemical properties, as well as its biological activity .

properties

IUPAC Name |

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClF3N3O2/c20-14-2-1-3-16(12-14)26-10-8-25(9-11-26)13-18(27)24-15-4-6-17(7-5-15)28-19(21,22)23/h1-7,12H,8-11,13H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIBOJOIHFYMGRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2587838.png)

![(3S,3As,6aS)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B2587841.png)

![1-({[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]thio}acetyl)-4-(4-fluorophenyl)piperazine](/img/structure/B2587854.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2587860.png)